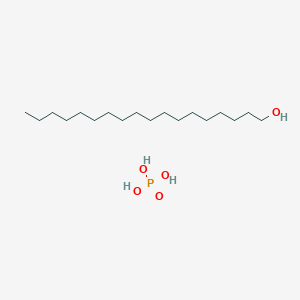
di(1H-pyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(1H-pyrrol-2-yl)methanone: is an organic compound with the molecular formula C9H8N2O and a molecular weight of 160.177 g/mol It is a heterocyclic compound containing two pyrrole rings connected by a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method involves the cyclization of α-halo ketones with ammonia or primary amines.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Marckwald Synthesis: This method involves the reaction of α-halo ketones with ammonia or primary amines.
Amino Nitrile Synthesis: This method involves the reaction of amino nitriles with aldehydes or ketones.
Industrial Production Methods: The industrial production of di(1H-pyrrol-2-yl)methanone typically involves large-scale synthesis using optimized versions of the above-mentioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Di(1H-pyrrol-2-yl)methanone can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form corresponding alcohols or amines.
Substitution: this compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, and acyl halides.
Major Products:
Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Di(1H-pyrrol-2-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of di(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Di(1H-pyrrol-2-yl)methanone can be compared with other similar compounds to highlight its uniqueness:
Di(1H-pyrrol-2-yl)methanethione: This compound has a sulfur atom instead of an oxygen atom in the methanone group.
(3,4-Dimethyl-1H-pyrrol-2-yl)(2-methyl-4-phenyl-1H-pyrrol-3-yl)methanone: This compound has additional methyl and phenyl groups.
Bis(5-iodo-1H-pyrrol-2-yl)methanone: This compound has iodine atoms in the pyrrole rings.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
15770-21-5 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
di(pyrrol-1-yl)methanone |
InChI |
InChI=1S/C9H8N2O/c12-9(10-5-1-2-6-10)11-7-3-4-8-11/h1-8H |
InChI Key |
AVDNGGJZZVTQNA-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C(=O)C2=CC=CN2 |
Canonical SMILES |
C1=CN(C=C1)C(=O)N2C=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


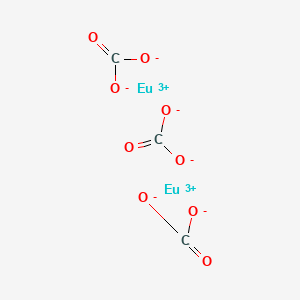
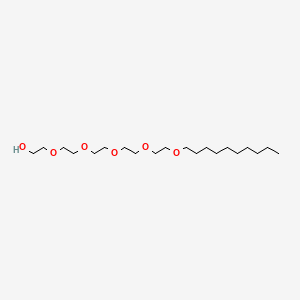
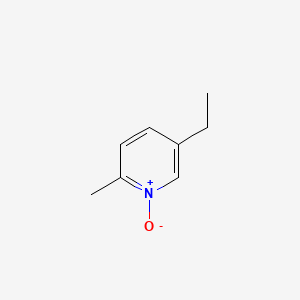
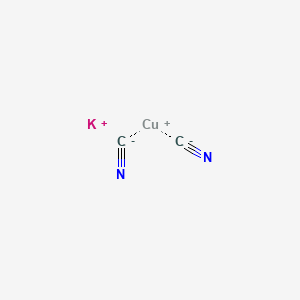

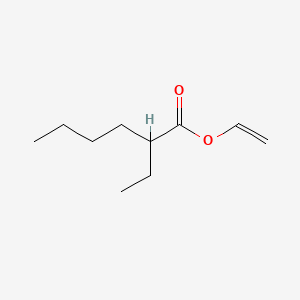



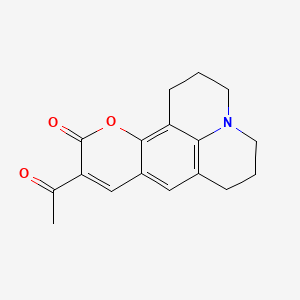

![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/new.no-structure.jpg)

